molecular formula C8H10F2 B13581843 3-(But-3-yn-1-yl)-1,1-difluorocyclobutane

3-(But-3-yn-1-yl)-1,1-difluorocyclobutane

Cat. No.: B13581843
M. Wt: 144.16 g/mol
InChI Key: FFXUXUVTIMTOFN-UHFFFAOYSA-N
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Description

3-(But-3-yn-1-yl)-1,1-difluorocyclobutane is a synthetic organic compound characterized by the presence of a cyclobutane ring substituted with a but-3-yn-1-yl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-3-yn-1-yl)-1,1-difluorocyclobutane typically involves the reaction of a cyclobutane derivative with a but-3-yn-1-yl group under specific conditions. One common method involves the use of a cyclobutane precursor, which is reacted with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(But-3-yn-1-yl)-1,1-difluorocyclobutane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the but-3-yn-1-yl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclobutane derivatives with various functional groups.

Scientific Research Applications

3-(But-3-yn-1-yl)-1,1-difluorocyclobutane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(But-3-yn-1-yl)-1,1-difluorocyclobutane involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(But-3-yn-1-yl)-1,1-difluorocyclobutane is unique due to the presence of both a cyclobutane ring and difluoromethylene group, which impart distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C8H10F2

Molecular Weight

144.16 g/mol

IUPAC Name

3-but-3-ynyl-1,1-difluorocyclobutane

InChI

InChI=1S/C8H10F2/c1-2-3-4-7-5-8(9,10)6-7/h1,7H,3-6H2

InChI Key

FFXUXUVTIMTOFN-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1CC(C1)(F)F

Origin of Product

United States

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